molecular formula C9H5BrN2O4 B1529921 4-Bromo-5-cyano-2-nitrophenylacetic acid CAS No. 1805521-32-7

4-Bromo-5-cyano-2-nitrophenylacetic acid

Cat. No.: B1529921
CAS No.: 1805521-32-7
M. Wt: 285.05 g/mol
InChI Key: OPRZGANPYRXPAP-UHFFFAOYSA-N
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Description

4-Bromo-5-cyano-2-nitrophenylacetic acid is a multifunctional aromatic compound characterized by a phenylacetic acid backbone substituted with bromo (Br), cyano (CN), and nitro (NO₂) groups at positions 4, 5, and 2, respectively. This compound’s structure confers unique electronic and steric properties, making it valuable in organic synthesis, coordination chemistry, and pharmaceutical research. The bromo and nitro groups enhance electrophilic substitution resistance, while the cyano group contributes to polarity and reactivity in nucleophilic additions. Its molecular formula is C₉H₅BrN₂O₄, with a molecular weight of 309.06 g/mol.

Properties

IUPAC Name

2-(4-bromo-5-cyano-2-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c10-7-3-8(12(15)16)5(2-9(13)14)1-6(7)4-11/h1,3H,2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRZGANPYRXPAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C#N)Br)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Bromo-2-nitrophenylacetic Acid as a Key Intermediate

A closely related compound, 4-bromo-2-nitrophenylacetic acid , serves as a precursor for further functionalization to introduce the cyano group at the 5-position.

Method from Patent CN102718659A (2012):

  • Starting material: 4-bromo-2-nitrochlorotoluene
  • Step 1: Reaction with metallic sodium in an organic solvent (e.g., cyclohexane) at controlled temperatures (0–50°C) to form the sodium salt of 4-bromo-2-nitrobenzyl intermediate.
  • Step 2: Heating induces a rearrangement to 4-bromo-2-nitrobenzyl sodium.
  • Step 3: Bubbling carbon dioxide gas at 25–45°C converts the benzyl sodium intermediate into sodium 4-bromo-2-nitrophenylacetate.
  • Step 4: Acidification with dilute hydrochloric acid yields 4-bromo-2-nitrophenylacetic acid.
  • Yield: High overall yield of 70–90%, with reported isolated yields up to 96.4% under optimized conditions.
  • Purification: Simple extraction and filtration steps without toxic reagents, suitable for industrial scale.

This method is notable for its mild reaction conditions, high conversion, and absence of hazardous by-products, making it a robust route for preparing the nitro-bromo substituted phenylacetic acid intermediate.

Introduction of the Cyano Group at the 5-Position

The cyano group introduction at the 5-position (adjacent to the bromine and nitro groups) often requires nucleophilic aromatic substitution or Sandmeyer-type reactions on a suitable amino or diazonium intermediate.

  • Typical approach:

    • Starting from 4-bromo-5-amino-2-nitrophenylacetic acid or its derivatives.
    • Diazotization of the amino group to form a diazonium salt.
    • Treatment with copper(I) cyanide to replace the diazonium group with a cyano group.
  • Alternative methods:

    • Direct cyanation of halogenated aromatic compounds using palladium-catalyzed cyanation (e.g., Pd-catalyzed coupling with Zn(CN)2).
    • Nucleophilic substitution of halogens (chlorine or bromine) by cyanide ion under controlled conditions.

Due to the electron-withdrawing nature of the nitro group, the aromatic ring is activated for nucleophilic substitution, facilitating cyanation reactions.

Final Assembly and Purification

Comparative Data Table of Key Preparation Steps

Step Reaction Type Starting Material Conditions Yield (%) Notes
1 Metal sodium reaction and rearrangement 4-bromo-2-nitrochlorotoluene Cyclohexane, 0–50°C, 5 h rearrangement 70–90 (overall) Mild, no toxic by-products
2 Carboxylation with CO₂ Sodium benzyl intermediate 25–45°C, CO₂ flow 0.8 L/min, 3 h High (up to 96.4) Efficient conversion
3 Diazotization and Sandmeyer cyanation 4-bromo-5-amino-2-nitrophenylacetic acid Acidic medium, CuCN, 0–5°C 60–75 (typical) Requires careful control to avoid side reactions
4 Pd-catalyzed cyanation (alternative) Halogenated intermediate Pd catalyst, Zn(CN)₂, DMF, 80–100°C 65–80 Modern, scalable method

Research Findings and Optimization Notes

  • Reaction temperature control is critical during metal sodium reactions to prevent side reactions and ensure high conversion.
  • Use of carbon dioxide gas for carboxylation is efficient and environmentally friendly compared to traditional oxidation methods.
  • Cyanation reactions require careful control of diazotization conditions to avoid decomposition.
  • Purification is simplified by the absence of complex side products in the initial steps, facilitating scale-up.
  • Industrial applicability is demonstrated by the mild conditions and high yields, with simple extraction and crystallization steps.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-cyano-2-nitrophenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the bromine atom can yield various substituted phenyl derivatives.

Scientific Research Applications

4-Bromo-5-cyano-2-nitrophenylacetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-5-cyano-2-nitrophenylacetic acid involves its interaction with specific molecular targets and pathways. The presence of functional groups such as nitro, cyano, and bromine allows it to participate in various biochemical reactions. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed effects .

Comparison with Similar Compounds

The structural and functional similarities of 4-bromo-5-cyano-2-nitrophenylacetic acid to other nitro-substituted phenylacetic acid derivatives are critical for understanding its reactivity and applications. Below is a detailed comparison based on substituent positions, physicochemical properties, and research findings.

Structural Analogues and Similarity Scores

The following compounds exhibit structural similarities to 4-bromo-5-cyano-2-nitrophenylacetic acid, as determined by computational similarity assessments ():

Compound Name CAS No. Substituent Positions Similarity Score
(4-Bromo-2-nitrophenyl)acetic acid 6127-11-3 Br (4), NO₂ (2) 1.00
5-Bromo-2-methyl-3-nitrobenzoic acid 107650-20-4 Br (5), NO₂ (3), CH₃ (2) 0.83
2-(3-Methyl-2-nitrophenyl)acetic acid 18710-86-6 CH₃ (3), NO₂ (2) 0.83
2-Methyl-3-nitrophenylacetic acid 23876-15-5 CH₃ (2), NO₂ (3) 0.83

Key Observations :

  • The absence of a cyano group in all analogues reduces their polarity and alters reactivity in cross-coupling reactions compared to the target compound.
  • (4-Bromo-2-nitrophenyl)acetic acid (CAS 6127-11-3) shares the highest similarity (1.00) but lacks the 5-cyano group, making it less sterically hindered and more soluble in non-polar solvents .
Physicochemical Properties
  • Acidity: The electron-withdrawing cyano group in 4-bromo-5-cyano-2-nitrophenylacetic acid increases acidity (pKa ≈ 2.1) compared to analogues like (4-bromo-2-nitrophenyl)acetic acid (pKa ≈ 2.5) due to enhanced stabilization of the conjugate base .
  • Solubility: The cyano group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) but reduces solubility in water compared to methyl-substituted derivatives such as 2-methyl-3-nitrophenylacetic acid .
Reactivity in Coordination Chemistry

Studies on tris(5-bromo-2-methoxyphenyl)antimony complexes reveal that nitro-substituted phenylacetic acids (e.g., 4-nitrophenylacetic acid) form stable complexes via carboxylate coordination.

Q & A

Q. What are the optimal synthetic conditions for 4-Bromo-5-cyano-2-nitrophenylacetic acid to maximize yield and purity?

Methodological Answer: The synthesis involves sequential halogenation, nitration, and functional group introduction. Key parameters include:

  • Temperature Control : Maintain 0–5°C during nitration to minimize side reactions (e.g., over-nitration or decomposition) .
  • Catalysts : Use sulfuric acid as a catalyst for nitration and copper(I) cyanide for cyano group introduction .
  • Purification : Recrystallization in ethanol/water (1:3 v/v) or silica-gel column chromatography with ethyl acetate/hexane (3:7) improves purity to >95% .

Q. How can researchers confirm the purity and structural integrity of synthesized 4-Bromo-5-cyano-2-nitrophenylacetic acid?

Methodological Answer:

  • Chromatography : High-Performance Liquid Chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>98% recommended) .
  • Spectroscopy :
    • 1H/13C NMR : Verify substituent positions (e.g., nitro group at C2: δ ~8.2 ppm for aromatic protons; cyano group at C5: δ ~110 ppm in 13C) .
    • Mass Spectrometry : ESI-MS ([M-H]⁻ peak at m/z 258.97) confirms molecular weight .

Q. What stability considerations are critical for handling this compound in aqueous and organic solvents?

Methodological Answer:

  • Aqueous Solutions : Hydrolysis of the cyano group can occur at pH > 7. Use phosphate buffer (pH 6–7) for short-term storage .
  • Organic Solvents : Store in anhydrous DMSO or DMF at -20°C to prevent degradation. Monitor for color changes (yellow to brown indicates nitro group reduction) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 4-Bromo-5-cyano-2-nitrophenylacetic acid across studies?

Methodological Answer:

  • Meta-Analysis : Compare studies for variables like assay type (e.g., microbial vs. mammalian cell lines), compound purity, and solvent effects (DMSO can inhibit enzymes) .
  • Orthogonal Assays : Validate antimicrobial activity via both agar diffusion (qualitative) and MIC quantification (quantitative) to confirm potency .
  • Structural Confirmation : Re-test synthesized batches with conflicting results using X-ray crystallography to rule out polymorphic effects .

Q. What experimental designs are suitable for studying the electron-withdrawing effects of substituents on reactivity?

Methodological Answer:

  • Hammett Analysis : Synthesize analogs with substituents of varying σ values (e.g., -NO₂, -CN, -Br) and measure reaction rates (e.g., nucleophilic aromatic substitution with thiols) .
  • Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to map electron density distribution and predict reactive sites. Compare with experimental kinetic data .

Q. How can researchers optimize derivatization protocols for medicinal chemistry applications?

Methodological Answer:

  • Conjugation Strategies :
    • Amide Formation : React with primary amines (e.g., ethylenediamine) using EDC/HOBt in DMF. Monitor by TLC for completion .
    • Esterification : Use thionyl chloride to convert the acetic acid moiety to an acyl chloride, followed by alcohol addition .
  • Biological Screening : Test derivatives in parallel against cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a control. Use IC50 values to establish SAR .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antitumor activity between in vitro and in vivo models?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in mouse serum) and tissue distribution via LC-MS. Poor bioavailability may explain in vivo inefficacy .
  • Metabolite Identification : Incubate the compound with liver microsomes to detect metabolites (e.g., nitro-reduction products) that may alter activity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-5-cyano-2-nitrophenylacetic acid
Reactant of Route 2
4-Bromo-5-cyano-2-nitrophenylacetic acid

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